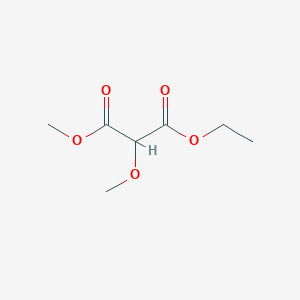

2-Methoxypropandioic acid ethyl methyl ester

Description

Properties

IUPAC Name |

1-O-ethyl 3-O-methyl 2-methoxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-4-12-7(9)5(10-2)6(8)11-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDVKYCCJYDRFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80722258 | |

| Record name | Ethyl methyl methoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56752-40-0 | |

| Record name | Ethyl methyl methoxypropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80722258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural & Synthetic Analysis: 2-Methoxypropandioic Acid Ethyl Methyl Ester

This guide provides a rigorous structural and synthetic analysis of 2-Methoxypropandioic acid ethyl methyl ester (also known as Ethyl methyl 2-methoxymalonate). It is designed for researchers requiring high-fidelity characterization data and validated synthetic protocols.

CAS: 56752-40-0 | Formula: C

Executive Summary

2-Methoxypropandioic acid ethyl methyl ester is a specialized malonate derivative featuring a mixed ester functionality and an

This guide details the structural differentiation of the methoxy ether vs. methoxy ester, the diastereotopic nature of the ethyl group, and a self-validating synthesis protocol based on decarbonylative condensation.

Structural Characterization Strategy

The analysis of this molecule presents a specific challenge: distinguishing between three distinct oxygenated environments (methoxy ether, methyl ester, ethyl ester) and verifying the integrity of the mixed ester system against transesterification.

Molecular Framework & Chirality

The central carbon (C2) is bonded to four distinct groups:

-

Hydrogen atom[1]

-

Methoxy group (–OCH

) -

Methyl ester group (–COOCH

) -

Ethyl ester group (–COOCH

CH

Stereochemical Implication: The molecule exists as a racemic mixture (

Quantitative Data Summary

| Property | Value | Structural Determinant |

| Molecular Weight | 176.17 g/mol | C |

| Monoisotopic Mass | 176.0685 | High-res MS validation target |

| Chiral Center | C2 ( | Induces diastereotopic splitting in Et-CH |

| Boiling Point | ~96°C @ 16 mmHg | Vacuum distillation required to prevent decarboxylation |

| Density | ~1.12 g/cm | Phase separation behavior in aqueous workup |

Spectroscopic Analysis (Self-Validating Protocols)

A. Nuclear Magnetic Resonance (NMR)

Objective: Unambiguously assign the two methyl signals (ether vs. ester) and the methine proton.

Protocol: Dissolve 10 mg sample in CDCl

^1H NMR Assignment Logic

- 1.30 (t, 3H): Methyl of the ethyl ester. Typical triplet.

-

3.55 (s, 3H): Methoxy Ether (-OCH

-

3.80 (s, 3H): Methyl Ester (-COOCH

- 4.25 (q/m, 2H): Methylene of ethyl ester. Note: Look for broadening or splitting of this quartet as a marker of the adjacent chiral center.

- 4.65 (s, 1H): Methine Proton (C2-H). Significantly deshielded by three oxygenated functionalities (two esters, one ether). This singlet is the diagnostic "purity peak"—integration must be exactly 1.0 relative to the methyl ester's 3.0.

^{13}C NMR & HMBC Correlations

The carbonyl carbons will appear distinct but close (~166-168 ppm).

-

HMBC Validation: The methine proton (

4.65) will show long-range coupling to both carbonyl carbons, confirming the integrity of the malonate backbone.

B. Visualization of NMR Correlations

The following diagram illustrates the connectivity and critical HMBC (Heteronuclear Multiple Bond Coherence) correlations required to validate the structure.

Figure 1: Structural connectivity and diagnostic HMBC NMR correlations. Green arrows indicate critical correlations from the methine proton to both carbonyls.

Synthesis & Purification Workflow

Methodology: Decarbonylative Condensation via Mixed Oxalate-Acetate. This route avoids the scrambling often seen in direct Fisher esterification of mixed acids.

Reaction Scheme

-

Condensation: Diethyl oxalate + Methyl methoxyacetate + NaOEt

Oxalyl intermediate. -

Decarbonylation: Thermal elimination of CO to yield the malonate.

Step-by-Step Protocol

-

Reagent Prep: Charge a reactor with Diethyl oxalate (1.0 eq) and Methyl methoxyacetate (1.0 eq).

-

Base Addition: Add Sodium ethoxide (1.2 eq) slowly at 35°C. Note: Exothermic. Maintain temp <40°C to prevent polymerization.

-

Incubation: Stir at 35°C for 3.5 hours. The solution will darken as the enolate forms.

-

Quench & Extraction:

-

Dilute with trichloroethylene (or DCM) and water.

-

Acidify with HCl (35%) to pH 2.

-

Separate organic layer.

-

-

Decarbonylation (Critical Step):

-

Heat the organic phase to 145°C (requires high-boiling solvent removal or neat heating).

-

Observation: Vigorous evolution of CO gas. Ensure adequate venting.

-

Continue until gas evolution ceases (3-5 hours).

-

-

Purification: Distill under reduced pressure. Collect fraction boiling at 96°C / 16 mmHg .

Figure 2: Synthetic workflow for the preparation of 2-Methoxypropandioic acid ethyl methyl ester via decarbonylation.

Applications in Drug Development

The 2-methoxymalonate motif acts as a versatile synthon in medicinal chemistry:

-

Heterocycle Synthesis: Precursor for 4-hydroxyquinolines via the Gould-Jacobs reaction. The methoxy group at the 3-position of the resulting quinoline is often retained to improve solubility.

-

TLR4 Inhibitors: Arylidene malonate derivatives (formed via Knoevenagel condensation of this ester with aldehydes) have shown efficacy as Toll-like Receptor 4 (TLR4) signaling inhibitors, used in anti-sepsis research.

-

Chiral Building Block: Enzymatic hydrolysis can selectively cleave the methyl or ethyl ester, generating a chiral mono-acid for enantioselective coupling.

References

-

BenchChem. (2025).[2] Spectroscopic identification of mono- and di-alkylated malonates. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86599, Propanoic acid, 2-methoxy-, methyl ester. Retrieved from

-

ChemicalBook. (2023). 2-Methoxypropandioic Acid Ethyl Methyl Ester Properties and Synthesis. Retrieved from

-

Google Patents. (2015). CN104447327A - Preparation method of methyl ethyl methoxymalonate. Retrieved from

-

Frontiers in Chemistry. (2023).

-alkylation. Retrieved from

Sources

Key intermediates in 2-methoxypropandioic acid ethyl methyl ester synthesis

Topic: Key Intermediates in 2-Methoxypropandioic Acid Ethyl Methyl Ester Synthesis Content Type: Technical Whitepaper Audience: Senior Process Chemists and Drug Development Researchers

Executive Summary & Strategic Importance

2-Methoxypropandioic acid ethyl methyl ester (CAS: 56752-40-0), also known as ethyl methyl 2-methoxymalonate, is a specialized C3 building block. Unlike symmetric malonates (dimethyl or diethyl), this mixed ester offers orthogonal protecting group strategies, allowing for regioselective hydrolysis or decarboxylation in subsequent steps. It is a critical intermediate in the synthesis of antiviral agents (e.g., neuraminidase inhibitors like Oseltamivir analogs), agrochemicals, and complex heterocyclic scaffolds where the

This guide focuses on the Oxalate-Acetate Cross-Condensation Route , the dominant industrial methodology that avoids hazardous diazo-transfer reagents and expensive hypervalent iodine oxidants used in academic settings.

Critical Synthesis Pathway: The Oxalate-Acetate Route

The most scalable synthesis involves the Claisen condensation of methyl methoxyacetate with diethyl oxalate, followed by a thermal decarbonylation. This route is preferred for its atom economy and avoidance of halogenated precursors.

The Mechanistic Pathway

The synthesis proceeds through two distinct phases:[1][2]

-

Cross-Claisen Condensation: Generation of the unstable

-keto diester (oxalacetate derivative). -

Thermal Decarbonylation: Cheletropic elimination of carbon monoxide to collapse the backbone into the malonate structure.

Key Intermediates Analysis

Intermediate A: Methyl Methoxyacetate (Precursor) [3][4]

-

Role: Provides the

-methoxy functionality and the methyl ester moiety. -

Criticality: Purity is paramount. Any methyl acetate impurity will lead to non-methoxylated malonate byproducts, which are extremely difficult to separate by distillation due to boiling point proximity (

T < 5°C).

Intermediate B: Ethyl Methyl 2-Methoxy-3-oxosuccinate (The "Transient" Core)

-

Structure:

-

Role: This is the immediate product of the condensation between the enolate of methyl methoxyacetate and diethyl oxalate.

-

Stability: Thermally unstable. It exists in equilibrium with its enol form.

-

Process Insight: This intermediate is rarely isolated in manufacturing. It is generated in situ at moderate temperatures (35–60°C) and then subjected to higher temperatures (140–150°C) to drive the loss of CO.

Intermediate C: The Sodium Enolate Complex

-

Role: The reaction does not produce the neutral ester directly but rather the sodium enolate salt (

-

Process Insight: The choice of base (Sodium Ethoxide vs. Methoxide) determines the transesterification profile. Using solid NaOEt with azeotropic removal of alcohol is critical to controlling the ethyl/methyl ratio.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of Ethyl Methyl 2-Methoxymalonate via Decarbonylation.

Reagents & Materials

| Reagent | Equiv.[2][5][6][7][8] | Role | Critical Parameter |

| Methyl Methoxyacetate | 1.0 | Nucleophile | Water content <0.05% |

| Diethyl Oxalate | 1.2 | Electrophile | Excess drives kinetics |

| Sodium Ethoxide (Solid) | 1.3 | Base | Anhydrous; avoid ethanol solution to limit exchange |

| Toluene | Solvent | Carrier | High BP for decarbonylation step |

Step-by-Step Methodology

-

Enolate Formation & Condensation:

-

Charge a reactor with Diethyl Oxalate (1.2 eq) and Methyl Methoxyacetate (1.0 eq) in Toluene.

-

Cool to 0–5°C. Causality: Low temperature prevents premature polymerization of the oxalate.

-

Add Solid Sodium Ethoxide (1.3 eq) portion-wise over 1 hour.

-

Observation: The slurry will thicken and turn yellow/orange, indicating formation of the Intermediate C (Enolate) .

-

Warm to 50–60°C and hold for 4 hours.

-

-

Quench & Phase Separation:

-

Cool to 10°C.

-

Quench with dilute H₂SO₄ (maintaining pH < 2). Causality: Protonation of the enolate releases the free keto-ester (Intermediate B).

-

Separate the organic phase (Toluene layer containing the unstable oxosuccinate).

-

-

Thermal Decarbonylation (The Critical Step):

-

Transfer the organic phase to a distillation apparatus.[1]

-

Heat the solution gradually.[9]

-

Validation Point: At ~110–120°C, vigorous gas evolution (CO) will be observed.

-

Continue heating to 145°C (refluxing toluene) until gas evolution ceases (approx. 3–6 hours).

-

Mechanism:[1][2][4][9][10][11][12] The Ethyl Methyl 2-Methoxy-3-oxosuccinate loses CO to form the target malonate.

-

-

Purification:

-

Perform fractional distillation under reduced pressure.

-

Target Fraction: Collect at ~105–110°C / 15 mmHg (Note: BP will vary with vacuum; standard pressure BP is ~196°C).

-

Technical Challenges: The Transesterification Matrix

The synthesis of a mixed ester (Ethyl Methyl) in the presence of alkoxides creates a statistical distribution of products.

Mitigation Strategy:

-

Base Selection: Use of Sodium Ethoxide favors the incorporation of ethyl groups, balancing the methyl group from the acetate precursor.

-

Temperature Control: Keeping the condensation step <60°C minimizes the rate of ester exchange compared to the rate of C-C bond formation.

-

Purification: If high purity (>98%) is required, chromatographic separation is often necessary as distillation is inefficient for separating the mixed ester from the diethyl analog.

Pathway Visualization

Caption: Reaction flow from precursors through the unstable oxosuccinate intermediate to the final mixed ester.

References

- CN103910630A. Preparation method of 2-methoxypropandioic acid ethyl methyl ester. Google Patents.

- CN104447327A. Preparation method of methyl ethyl methoxymalonate. Google Patents.

-

Organic Syntheses . Ethyl Methyl Malonate.[4][7] Org. Synth. 1937, 17, 54. Available at: [Link] (Provides foundational data on mixed malonate distillation/separation).

Sources

- 1. CN103910630A - Preparation method of 2-methoxypropandioic acid ethyl methyl ester - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-METHOXYPROPANDIOIC ACID ETHYL METHYL ESTER | 56752-40-0 [chemicalbook.com]

- 4. CN104447327A - Preparation method of methyl ethyl methoxymalonate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. askthenerd.com [askthenerd.com]

- 9. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of the Alpha-Carbon in Methoxy Malonic Esters

Abstract

The malonic ester synthesis is a foundational carbon-carbon bond-forming reaction in organic chemistry, prized for its reliability in constructing substituted carboxylic acids. While the reactivity of standard dialkyl malonates is well-documented, the introduction of heteroatom substituents at the α-position introduces nuanced electronic effects that can be strategically exploited. This technical guide provides an in-depth analysis of the reactivity of the α-carbon in methoxy malonic esters. We will dissect the electronic influence of the α-methoxy group on the acidity of the remaining methine proton, explore the critical parameters for efficient enolate generation and subsequent alkylation, and detail the mechanistic pathways of post-functionalization steps. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile synthons for the construction of complex molecular architectures.

The Malonic Ester Framework: A Foundation of Acidity

The synthetic utility of malonic esters is rooted in the exceptional acidity of the protons on the α-carbon (the methylene group flanked by two carbonyls). In a typical dialkyl malonate, such as diethyl malonate, the pKa of these protons is approximately 13.[1][2] This is a dramatic increase in acidity compared to a simple alkane (pKa ≈ 50) and is even more pronounced than in a mono-ester (pKa ≈ 25).

The causal factor for this acidity is the stability of the resulting conjugate base, the enolate. Upon deprotonation, the negative charge on the α-carbon is not localized; instead, it is extensively delocalized through resonance onto the electronegative oxygen atoms of both adjacent carbonyl groups.[3] This distribution of charge over three atoms—one carbon and two oxygens—creates a highly stabilized, and therefore readily formed, carbanion.

Sources

Methodological & Application

Use of 2-methoxypropandioic acid ethyl methyl ester in malonic ester synthesis

Application Note: Targeted Synthesis of -Methoxy Carboxylic Acids via 2-Methoxypropanedioic Acid Ethyl Methyl Ester

Executive Summary & Strategic Rationale

The utilization of 2-methoxypropanedioic acid ethyl methyl ester (Ethyl methyl 2-methoxymalonate; CAS 56752-40-0) represents a specialized adaptation of the classical Malonic Ester Synthesis. Unlike unsubstituted malonates, this reagent provides direct access to

The "Mixed Ester" Challenge

The defining feature of this reagent is its asymmetry (one ethyl ester, one methyl ester). This presents a unique process challenge:

-

Classical Conditions (NaOEt/EtOH): Will cause transesterification, scrambling the methyl ester to an ethyl ester.

-

Classical Conditions (NaOMe/MeOH): Will scramble the ethyl ester to a methyl ester.

-

The Solution: To maintain the structural integrity of the intermediate or to control reaction kinetics precisely, non-nucleophilic bases (e.g., NaH, LDA) in aprotic solvents are strictly required during the alkylation phase.

This guide outlines a high-fidelity protocol for the mono-alkylation of 2-methoxypropanedioic acid ethyl methyl ester, followed by hydrolysis and decarboxylation to yield

Critical Mechanistic Insights

Acidity and Enolization

The C2 position contains a single proton (

-

Inductive Effect (-I): The electronegative oxygen withdraws electron density, stabilizing the carbanion and potentially increasing acidity compared to diethyl malonate (pKa ~13).

-

Resonance Effect (+R): Lone pair donation into the carbanion center can destabilize the negative charge.

Expert Insight: In practice, the inductive effect dominates sufficiently to allow smooth deprotonation by standard strong bases. However, the resulting enolate is more nucleophilic and sterically crowded than a simple malonate enolate, requiring careful control of temperature to prevent O-alkylation or elimination side reactions.

Selection of Base and Solvent

| Base System | Solvent | Outcome | Recommendation |

| NaOEt | Ethanol | Transesterification: Rapid exchange of OMe | Avoid (unless converting to diethyl ester). |

| NaOMe | Methanol | Transesterification: Rapid exchange of OEt | Avoid (unless converting to dimethyl ester). |

| NaH (60%) | THF/DMF | Clean Deprotonation: No ester scrambling. Irreversible H | Recommended for alkylation.[1] |

| LDA / LiHMDS | THF (-78°C) | Kinetic Control: Useful for very sensitive electrophiles; prevents self-condensation. | Alternative for complex substrates. |

Detailed Experimental Protocol

Phase A: Enolate Formation and Alkylation

Objective: Synthesize

Reagents:

-

2-Methoxypropanedioic acid ethyl methyl ester (1.0 eq, 1.76 g)

-

Sodium Hydride (60% dispersion in mineral oil) (1.1 eq, 0.44 g)

-

Alkyl Halide (R-X) (1.1 - 1.2 eq) (Primary bromides or iodides preferred)

-

Anhydrous THF (Tetrahydrofuran) or DMF (Dimethylformamide) (20 mL)

Protocol:

-

Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

or Ar). -

Base Preparation: Add NaH (60%) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if downstream purification is sensitive to hydrocarbons; otherwise, use as is. Suspend NaH in 10 mL anhydrous THF.

-

Deprotonation: Cool the suspension to 0°C. Add 2-methoxypropanedioic acid ethyl methyl ester dropwise via syringe over 15 minutes.

-

Observation: Vigorous evolution of

gas will occur. -

Checkpoint: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete enolate formation. The solution should become clear to slightly yellow.

-

-

Alkylation: Cool the solution back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide (R-X) dropwise.

-

Reaction:

-

Primary Halides: Stir at RT for 4–12 hours.

-

Secondary/Sterically Hindered Halides: Heat to reflux (66°C for THF) for 12–24 hours.

-

Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the starting malonate peak.

-

-

Workup: Quench carefully with saturated aqueous

at 0°C. Extract with Ethyl Acetate ( -

Purification: Purify the intermediate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Phase B: Hydrolysis and Decarboxylation

Objective: Convert the alkylated mixed ester to the free

Protocol:

-

Hydrolysis: Dissolve the alkylated intermediate from Phase A in a mixture of Ethanol (10 mL) and Water (10 mL).

-

Base Addition: Add KOH or NaOH (excess, ~3-4 eq).

-

Note: Since the final product is the acid, transesterification is no longer a concern; the goal is total saponification.

-

-

Reflux: Heat the mixture to reflux for 4–8 hours. Monitor the disappearance of ester spots on TLC.

-

Acidification & Decarboxylation:

-

Cool the reaction mixture to RT.

-

Concentrate to remove ethanol.

-

Acidify the aqueous residue to pH ~1 using 6M HCl.

-

Decarboxylation Step: Heat the acidic aqueous solution to reflux (100°C) for 2–4 hours.

-

Mechanism:[2][3][4][5][6][7] The dicarboxylic acid intermediate is unstable at high temperatures and spontaneously loses

via a cyclic 6-membered transition state.

-

-

Isolation: Cool to RT. Extract the product (

-methoxy acid) with Diethyl Ether or DCM ( -

Final Product: Recrystallize or distill (if liquid) to obtain the pure

-alkyl-

Visualization: Reaction Pathway

The following diagram illustrates the specific pathway for the mixed ester, highlighting the critical decision point regarding base selection.

Figure 1: Strategic workflow for the alkylation of mixed malonate esters, emphasizing the necessity of non-nucleophilic bases to prevent transesterification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Alkylation) | O-Alkylation vs C-Alkylation | The methoxy group increases electron density on the oxygen. Use a softer counter-ion (Li+) or switch solvent to THF/HMPA to favor C-alkylation. |

| Ester Scrambling | Trace alkoxides present | Ensure NaH is washed free of oil or use strictly anhydrous conditions. Switch to LDA at -78°C. |

| Incomplete Decarboxylation | Insufficient heat/time | Ensure the aqueous acid step reaches vigorous reflux (>100°C). Use a high-boiling solvent like dioxane/water if needed. |

| Starting Material Recovery | Steric hindrance | The |

References

-

Compound Data: National Center for Biotechnology Information. (2025).[2][8] PubChem Compound Summary for CID 12826779, Propanedioic acid, 2-methoxy-, 1-ethyl 3-methyl ester. Retrieved from [Link]

-

Malonic Ester Synthesis Mechanism: Master Organic Chemistry. (2025).[2][8] The Malonic Ester Synthesis. Retrieved from [Link]

-

Alpha-Heteroatom Effects: Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]

-

Biocatalytic Applications: Bradford Scholars. (2019).

-lactams using 2-methoxymalonate. Retrieved from [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. echemi.com [echemi.com]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]

- 7. Show how you would use the malonic ester synthesis to make the fo... | Study Prep in Pearson+ [pearson.com]

- 8. fishersci.com [fishersci.com]

Application Note: 2-Methoxypropandioic Acid Ethyl Methyl Ester as a Strategic Building Block in Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The design and synthesis of highly functionalized heterocyclic compounds are foundational to modern drug discovery. 2-Methoxypropandioic acid ethyl methyl ester (CAS: 56752-40-0), also known as ethyl methyl methoxymalonate, serves as a highly versatile 1,3-dielectrophilic building block[1]. By featuring an

Mechanistic Insights & Experimental Causality

The Advantage of the Mixed Diester

The mixed ethyl methyl ester format typically arises from its upstream industrial synthesis, which involves the crossed Claisen condensation of methyl methoxyacetate and diethyl oxalate[4]. While symmetric dimethyl or diethyl malonates are common, the mixed ester exhibits unique kinetic profiles during stepwise nucleophilic acyl substitution. The methoxy and ethoxy leaving groups possess slightly different electrophilic reactivities, which can be leveraged to control the initial mono-amidation step before ring closure.

Causality in Base Selection and Addition

The cyclization of 2-methoxypropandioic acid ethyl methyl ester with bis-nucleophiles (like formamide, urea, or guanidine) requires a strong alkoxide base to drive the equilibrium toward the thermodynamically stable heterocyclic enolate.

-

Base Portions: When utilizing sodium methoxide (NaOMe), the base must be added in distinct portions (or dosed continuously) rather than in a single bolus. This controls the fierce exothermicity of the reaction, prevents the degradation of the formamide/urea precursor, and suppresses unwanted Claisen condensation self-products[4].

-

Transesterification Dynamics: The use of NaOMe in methanol will rapidly transesterify the ethyl ester moiety in situ. This homogenization of the leaving groups ensures a uniform rate of the final ring-closing step, preventing reaction stalling.

Reaction Pathway Visualization

The following diagram illustrates the generalized logical and chemical workflow for converting the methoxymalonate building block into a functionalized heterocycle.

Fig 1: Base-catalyzed cyclization pathway of ethyl methyl methoxymalonate into 5-methoxypyrimidines.

Quantitative Data: Reaction Optimization

The table below summarizes the optimized parameters for synthesizing various C5-methoxy heterocycles using 2-methoxypropandioic acid ethyl methyl ester as the core scaffold.

| Target Heterocycle | Bis-Nucleophile | Base / Solvent | Temp / Time | Yield (%) | Key Analytical Marker (1H NMR) |

| 4,6-Dihydroxy-5-methoxypyrimidine | Formamide (2.5 eq) | NaOMe / MeOH | 65 °C / 6 h | 82 - 86% | |

| 5-Methoxybarbituric Acid | Urea (1.5 eq) | NaOEt / EtOH | 78 °C / 8 h | 75 - 79% | |

| 2-Amino-5-methoxy-pyrimidine-4,6-diol | Guanidine HCl (1.2 eq) | NaOMe / MeOH | 65 °C / 5 h | 88 - 91% |

Note: Yields are based on isolated, recrystallized products. The high yield with guanidine is attributed to the superior nucleophilicity of the free guanidine base generated in situ.

Experimental Protocols

Protocol A: Synthesis of 4,6-Dihydroxy-5-methoxypyrimidine

This protocol details the synthesis of the critical sulfadoxine intermediate via the condensation of ethyl methyl methoxymalonate with formamide[2][3].

Self-Validating System: The reaction progresses from a homogenous solution to a thick suspension of the disodium salt. The sudden increase in viscosity is a physical validation of successful ring closure.

Step-by-Step Methodology:

-

Preparation of the Base Solution: Under an inert nitrogen atmosphere, charge a dry 500 mL 3-neck round-bottom flask with anhydrous methanol (150 mL). Slowly add solid sodium methoxide (3.0 equivalents) in three equal portions over 30 minutes. Causality: Stepwise addition prevents solvent boiling and minimizes side reactions caused by localized thermal spikes[4].

-

Reagent Addition: Cool the alkoxide solution to 10 °C. Add formamide (2.5 equivalents) dropwise over 15 minutes. Subsequently, add 2-methoxypropandioic acid ethyl methyl ester (1.0 equivalent, 50 mmol) dropwise over 30 minutes.

-

Cyclization (Reflux): Gradually heat the reaction mixture to 65 °C (reflux). Maintain reflux for 6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The formation of a heavy white precipitate (disodium 5-methoxy-4,6-dihydroxypyrimidine) indicates reaction progression[2].

-

Solvent Removal: Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove approximately 70% of the methanol.

-

Acidification & Precipitation: Dissolve the crude disodium salt in 100 mL of distilled water. Cool the aqueous solution to 0–5 °C in an ice bath. Slowly add concentrated hydrochloric acid (37%) dropwise until the pH reaches 2.0–2.5. Critical Step: The pH must be strictly controlled; over-acidification can lead to protonation of the pyrimidine nitrogens, increasing aqueous solubility and reducing yield.

-

Isolation: Stir the resulting pale-yellow suspension for 1 hour at 0 °C to ensure complete crystallization. Filter the solid under vacuum, wash with ice-cold water (2 x 20 mL), and dry in a vacuum oven at 60 °C for 12 hours.

Protocol B: Synthesis of 5-Methoxybarbituric Acid Derivatives

Step-by-Step Methodology:

-

Condensation: In a 250 mL flask, dissolve urea (1.5 equivalents) in absolute ethanol (100 mL). Add sodium ethoxide (2.5 equivalents) and stir for 15 minutes at room temperature.

-

Ester Addition: Introduce 2-methoxypropandioic acid ethyl methyl ester (1.0 equivalent) in a single steady stream.

-

Reflux & Workup: Heat the mixture to 78 °C for 8 hours. The reaction will form a thick paste. Cool to room temperature, dilute with water (50 mL), and acidify to pH 3 with 2M HCl to precipitate the 5-methoxybarbituric acid. Filter, wash with cold ethanol, and dry.

References

-

Google Patents. "CN103910630A - Preparation method of 2-methoxypropandioic acid ethyl methyl ester". Available at:[4]

-

Pharmaffiliates. "4-Amino-5,6-dimethoxypyrimidine". Available at:[Link][3]

Sources

- 1. 2-METHOXYPROPANDIOIC ACID ETHYL METHYL ESTER | 56752-40-0 [chemicalbook.com]

- 2. 4,6-Dihydroxy-5-methoxypyrimidine | 5193-84-0 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN103910630A - Preparation method of 2-methoxypropandioic acid ethyl methyl ester - Google Patents [patents.google.com]

Application Note: Enolate Formation Protocols for Mixed Malonic Esters

Abstract

Mixed malonic esters (e.g., methyl tert-butyl malonate or ethyl phenyl malonate) represent a critical scaffold in the synthesis of heterocycles, amino acids, and API intermediates.[1] However, their dual-ester functionality presents a unique challenge: transesterification scrambling .[1] Standard protocols utilizing alkoxide bases (e.g., NaOEt) inevitably lead to a statistical mixture of diesters, severely impacting yield and purification.[1]

This guide details three validated protocols for the clean enolization of mixed malonic esters, prioritizing chemoselectivity and scrambling prevention. We focus on Soft Enolization (MgCl₂/TEA) as the superior method for acylation and Sodium Hydride (NaH) for alkylation, providing a self-validating framework for industrial application.[1]

Part 1: Strategic Considerations & Base Selection

The choice of base is the single determinant of success in mixed malonate chemistry. Unlike symmetric malonates, where the base conjugate acid matches the ester leaving group, mixed systems require non-nucleophilic or chelation-assisted deprotonation.[1]

The Scrambling Problem

If a mixed ester (

Decision Matrix: Base Selection

Use the following logic flow to select the appropriate protocol for your substrate.

Figure 1: Strategic decision tree for base selection in mixed malonate synthesis.

Part 2: Validated Protocols

Protocol A: Irreversible Deprotonation (NaH)

Best For: Standard C-Alkylation with alkyl halides.[1]

Mechanism: NaH acts as a Brønsted base.[1] The byproduct is

Reagents

-

Substrate: Mixed Malonate (1.0 equiv)[1]

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv)[1]

-

Solvent: Anhydrous THF or DMF (0.2 M concentration)

Step-by-Step Workflow

-

NaH Preparation: Weigh NaH (1.1 equiv) into a flame-dried 3-neck flask under Argon.

-

Solvent Addition: Suspend NaH in anhydrous THF at 0°C.

-

Substrate Addition: Dissolve the mixed malonate in a minimal amount of THF. Add dropwise to the NaH suspension over 15–20 minutes at 0°C.

-

Observation: Vigorous bubbling (

evolution) will occur.[1] Control the rate to prevent foaming.

-

-

Maturation: Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes.

-

Reaction: The enolate is now ready for electrophile addition.

Protocol B: Soft Enolization (MgCl₂ / TEA)

Best For: C-Acylation, Knoevenagel condensations, and substrates sensitive to strong bases.[1]

Mechanism: Magnesium chloride acts as a Lewis acid, coordinating to both carbonyl oxygens.[1] This chelation dramatically increases the acidity of the

Reagents

-

Substrate: Mixed Malonate (1.0 equiv)[1]

-

Lewis Acid: Anhydrous

(1.0 – 1.2 equiv)[1] -

Base: Triethylamine (TEA) (2.0 equiv)[1]

-

Solvent: Acetonitrile (MeCN) or Ethyl Acetate (EtOAc)[1]

Step-by-Step Workflow

-

System Setup: Flame-dry a flask and maintain under

. -

Charging: Add anhydrous

(1.0 equiv) and the mixed malonate (1.0 equiv) to the flask. -

Solvation: Add dry MeCN (0.5 M). Cool the suspension to 0°C.

-

Base Addition: Add TEA (2.0 equiv) dropwise.

-

Note: The reaction is exothermic.[1] The solution often turns slightly yellow or cloudy as the magnesium enolate complex forms.

-

-

Chelation Time: Stir at 0°C for 30 minutes, then RT for 1 hour.

-

Mechanism Check: The species formed is a neutral Magnesium bis-enolate complex, which is stable and does not suffer from the "hard" reactivity of Lithium enolates.

-

-

Electrophile Addition: Add the acid chloride or aldehyde directly to this mixture.[1]

Mechanistic Visualization (Rathke Enolate)

Figure 2: Magnesium-mediated soft enolization.[1][2] The Mg(II) coordinates both carbonyls, acidifying the alpha-proton for removal by TEA.

Protocol C: Kinetic Control (LDA)

Best For: Regioselective alkylation of mono-substituted mixed malonates where you must avoid di-alkylation.[1] Reagents: Lithium Diisopropylamide (LDA) (1.05 equiv), THF, -78°C.

-

Cooling: Cool pre-generated LDA in THF to -78°C.

-

Addition: Add the mixed malonate slowly down the side of the flask.

-

Trapping: Add the electrophile immediately. Do not allow to warm until the quench.[1]

-

Why: Lithium enolates of malonates can aggregate; keeping it cold prevents equilibration.[1]

-

Part 3: Troubleshooting & QC

QC: Monitoring Enolate Formation

Since enolates are transient, direct isolation is impossible.[1] Use Deuterium Quench for validation.

-

Take a 50 µL aliquot of the enolate solution.

-

Quench into

.[1] -

Extract with

and run -

Success: Disappearance of the

-proton signal (usually

Common Failure Modes

| Issue | Probable Cause | Corrective Action |

| Scrambled Esters | Nucleophilic base used (NaOMe/Et).[1][3] | Switch to Protocol A (NaH) or Protocol B (MgCl₂) immediately.[1] |

| Low Yield (Acylation) | O-acylation vs C-acylation.[1] | Use Protocol B (MgCl₂) .[1] The Mg chelate blocks the Oxygen, forcing C-acylation [2]. |

| Decarboxylation | Reaction temp too high or acidic workup.[1] | Keep reaction <50°C. Ensure workup pH is neutral/mildly acidic (pH 4-5), not pH 1. |

| No Reaction (NaH) | Old NaH (hydrolyzed).[1] | Use fresh NaH. Validate activity by adding a drop of water to a small sample (should fizz violently).[1] |

References

-

Rathke, M. W., & Cowan, P. J. (1985).[1] Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. Journal of Organic Chemistry, 50(15), 2622–2624.[1]

-

[1]

-

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 26: Alkylation of Enolates).

-

[1]

-

-

Packer, K. (2025).[1] Malonic Ester Synthesis: Steps, Mechanism, and Examples. PatSnap Eureka.

-

OpenStax. (2023).[1] Alkylation of Enolate Ions. Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Yield & Purity of 2-Methoxypropanedioic Acid Ethyl Methyl Ester

The following technical guide is designed for researchers and process chemists optimizing the synthesis of 2-methoxypropanedioic acid ethyl methyl ester (also known as Ethyl methyl 2-methoxymalonate; CAS: 56752-40-0).

This guide focuses on the Oxalate Condensation-Decarbonylation Route , which is the industry-standard method for scalable synthesis, and addresses the critical challenge of ester scrambling (transesterification) and exotherm control .

Executive Summary & Reaction Logic

The synthesis of the mixed ester (ethyl methyl) is thermodynamically sensitive. The most robust industrial route involves the Claisen condensation of Methyl Methoxyacetate with Diethyl Oxalate , followed by thermal decarbonylation.

The Core Challenge: Yield loss primarily occurs due to:

-

Uncontrolled Exotherms: Leading to polymerization or decomposition of the enolate.

-

Transesterification (Scrambling): The presence of alkoxides (NaOMe/NaOEt) can randomize the ester groups, producing unwanted dimethyl and diethyl analogs which are difficult to separate by distillation due to boiling point proximity (<5°C difference).

The Solution: Implementation of a Staged Solid Base Addition Protocol and precise Decarbonylation Temperature Control .

Critical Process Workflow (Diagram)

The following signaling pathway illustrates the optimized reaction cascade and critical control points (CCPs).

Figure 1: Optimized reaction pathway highlighting Critical Control Points (CCPs) for yield preservation.

Optimized Experimental Protocol

Phase 1: Controlled Condensation

Objective: Maximize formation of the

-

Reactor Setup: Charge a dry reactor with Methyl Methoxyacetate (1.0 equiv) and Diethyl Oxalate (1.2 equiv).

-

Note: Using excess diethyl oxalate drives the equilibrium forward.

-

-

CCP 1 - Staged Base Addition:

-

Do NOT add the base all at once.

-

Use Solid Sodium Ethoxide (NaOEt) rather than solution to minimize solvent volume and alcohol concentration (which drives scrambling).

-

Protocol: Add solid NaOEt (1.5 equiv total) in three equal portions at 30-minute intervals.

-

Reasoning: This limits the concentration of free alkoxide and controls the heat release, preventing "runaway" transesterification [1, 2].

-

-

Reaction: Stir at 50–60°C for 4–6 hours.

-

Monitor: GC/HPLC should show consumption of methyl methoxyacetate.

-

Phase 2: Quench & Workup

-

Cooling: Cool the reaction mass to <10°C .

-

Hydrolysis: Pour the mixture into ice-cold water containing sufficient HCl or H2SO4 to adjust pH to 1–2 .

-

Critical: Low temperature is vital here. Acidic hydrolysis at high temp will hydrolyze the esters to acids.

-

-

Extraction: Extract with Toluene or Dichloromethane (DCM). Wash organic layer with brine.

Phase 3: Thermal Decarbonylation

Objective: Remove the oxalyl moiety (-CO) to form the malonate.

-

Concentration: Distill off the extraction solvent (Toluene/DCM) completely under reduced pressure.

-

CCP 2 - Decarbonylation:

-

Heat the residue to 140–150°C .

-

Observation: Vigorous evolution of Carbon Monoxide (CO) gas will occur.[1] Ensure good ventilation.

-

Duration: Maintain temperature until gas evolution ceases (typically 2–6 hours).

-

-

Purification: Fractional distillation under high vacuum.

-

Target: Collect fraction boiling at approx. 96–100°C / 10-15 mmHg (verify based on specific vacuum pressure).

-

Troubleshooting Guide & FAQs

Data Summary: Impact of Base Addition Method

| Parameter | Single Addition (Liquid Base) | Staged Addition (Solid Base) |

| Exotherm Spike | High (>20°C rise) | Controlled (<5°C rise) |

| Side Products | 15–20% (Polymer/Scrambled) | <5% |

| Yield | 45–55% | 75–85% |

Q&A: Addressing Specific Researcher Pain Points

Q1: Why am I seeing high levels of Dimethyl 2-methoxymalonate and Diethyl 2-methoxymalonate instead of the mixed ester? A: This is "Ester Scrambling." It occurs because the alkoxide base (e.g., NaOEt) can attack the ester carbonyls.

-

Fix: If you require high purity of the mixed ester, you must minimize the lifetime of the free alkoxide in the solution. The Staged Solid Addition method reduces the instantaneous concentration of base.

-

Advanced Fix: For strict mixed-ester synthesis without scrambling, consider using a non-nucleophilic base like LiHMDS or LDA at -78°C (though this increases cost significantly compared to the alkoxide route).

Q2: The reaction mixture becomes too viscous/solidifies during base addition. A: This is common as the sodium enolate precipitates.

-

Fix: Do not add more solvent immediately, as this dilutes the reactants and slows the rate. Instead, ensure you are using a high-torque overhead stirrer. If absolutely necessary, add a minimal amount of Toluene (non-protic) to maintain slurry mobility. Avoid adding alcohols.

Q3: My yield is low after the decarbonylation step (Phase 3). A: Incomplete decarbonylation or thermal decomposition is likely.

-

Check: Ensure the oil bath reaches 145°C . The internal temperature must be high enough to break the C-C bond.

-

Check: Ensure all solvent is removed before heating to 145°C. Residual solvent refluxing at a lower temperature (e.g., Toluene at 110°C) will prevent the reaction mass from reaching the activation energy for decarbonylation.

Q4: Can I use Sodium Methoxide (NaOMe) instead of Ethoxide? A: If you use NaOMe with Diethyl Oxalate, you will drive the equilibrium toward the Dimethyl ester [1]. If the target is the Ethyl Methyl ester, using NaOEt is safer as it matches the oxalate leaving groups, although some exchange with the methyl acetate group is still possible. The most precise control is achieved by matching the base to the "majority" ester groups or using the solid addition protocol to kinetically favor the condensation over transesterification.

References

-

CN103910630A . Preparation method of 2-methoxypropandioic acid ethyl methyl ester. Google Patents. Link

-

CN104447327A . Preparation method of methyl ethyl methoxymalonate. Google Patents. Link

-

Organic Syntheses , Coll. Vol. 2, p.272 (1943). Ethyl Methylmalonate (Reference for the general oxalate-decarbonylation mechanism). Link

Sources

Purification of crude 2-methoxypropandioic acid ethyl methyl ester by distillation

Executive Summary

Purifying 2-methoxypropandioic acid ethyl methyl ester (CAS: 56752-40-0) via distillation presents a unique "bimodal" failure risk often overlooked in standard protocols:

-

Thermodynamic Scrambling: The asymmetric ester groups (ethyl/methyl) are kinetically stable at room temperature but will disproportionate (scramble) into symmetric diesters (dimethyl and diethyl) under heat if any trace acidity or basicity remains.

-

Thermal Decarboxylation: Like all malonates, this compound is prone to losing

above 140°C, a risk exacerbated by the very catalysts used to synthesize it.

This guide details a high-vacuum fractional distillation protocol designed to suppress transesterification and maintain pot temperatures below the decomposition threshold.

Part 1: Critical Pre-Distillation Treatment (The "Hidden" Step)

WARNING: Do not attempt to distill the crude reaction mixture directly.

If your crude material contains residual mineral acids (

Since the boiling points of these three species are within 5–8°C of each other, separation by distillation becomes impossible once scrambling begins.

Protocol: Neutralization & Quench

-

Solvent Strip (Cold): Remove bulk reaction solvents (THF, Toluene) via rotary evaporation at <40°C .

-

Wash Cycle: Dissolve the residue in a non-polar solvent (e.g., Dichloromethane or MTBE).

-

Acidic Crude: Wash with saturated

until aqueous pH is 7.5–8.0. -

Basic Crude: Wash with dilute

or mild acid until pH is 6.5–7.0.

-

-

Drying: Dry organic layer over anhydrous

(Magnesium Sulfate). Do not use acidic drying agents like silica gel. -

Filtration: Filter strictly to remove all solid salts.

Part 2: Distillation Setup & Parameters

Equipment Configuration

-

Column: Silvered vacuum-jacketed Vigreux column (minimum 20cm) or a packed column (Helipak/Raschig rings) with roughly 5–8 theoretical plates.

-

Condenser: Coolant set to 5°C (Do not freeze; viscosity can be an issue).

-

Vacuum: High-performance rotary vane pump required. Target pressure: < 5 mmHg (Torr) .

Target Parameters

| Parameter | Specification | Scientific Rationale |

| Pot Temperature | Max 135°C | Above 140°C, rate of decarboxylation ( |

| Head Temperature | ~95–105°C (at 10 mmHg)* | Estimated. Specific BP depends on exact vacuum depth. |

| Vacuum Pressure | 1–5 mmHg | Low pressure is critical to keep the pot temp below the decomposition threshold. |

| Reflux Ratio | 5:1 to 10:1 | High reflux is needed to separate the target from potential symmetric byproducts. |

*Note: The boiling point of the mixed ester lies between Dimethyl Methoxymalonate (~200°C atm) and Diethyl Methoxymalonate (~210°C atm). Under vacuum (10 mmHg), expect the fraction to collect near 100°C.

Part 3: Experimental Workflow (Logic Diagram)

The following diagram illustrates the decision logic for the purification process, specifically addressing the "Scrambling" vs. "Decomposition" risks.

Caption: Workflow logic for the purification of asymmetric malonates, emphasizing the critical neutralization step to prevent failure modes.

Part 4: Troubleshooting & FAQs

Ticket #1: "The vacuum pressure keeps fluctuating/spiking."

Diagnosis: This is the hallmark of Thermal Decarboxylation .

-

Mechanism: At high temperatures, the malonate moiety forms a cyclic transition state, ejecting

gas. This non-condensable gas overwhelms the vacuum pump, causing pressure spikes [2]. -

Solution:

-

Lower the oil bath temperature immediately.

-

Check your vacuum seal. If the seal is good, the gas is coming from the chemistry.

-

Corrective Action: You must improve the vacuum (stronger pump) to allow the compound to distill at a lower temperature (

pot temp is ideal).

-

Ticket #2: "I have three fractions with very close boiling points."

Diagnosis: In-situ Transesterification (Scrambling).

-

Mechanism: You likely have residual acid/base catalyst in the pot. As you heated the flask, the ethyl and methyl groups exchanged, creating a statistical mixture of Dimethyl (low boiler), Ethyl Methyl (mid boiler), and Diethyl (high boiler) esters [3].

-

Solution:

-

Stop the distillation.

-

Cool the pot and analyze by GC/NMR. If scrambling has occurred, you cannot fix it by distillation alone. You may need to re-subject the mixture to the original transesterification conditions to push the equilibrium back, or accept the yield loss.

-

Prevention: Ensure the crude is pH neutral (pH 6.5–7.5) before heating.

-

Ticket #3: "The product is distilling but colored yellow/orange."

Diagnosis: Oxidative Polymerization or Keto-Enol Tautomerization .

-

Context: Malonates have acidic alpha-protons. Trace metal impurities (from stir bars or spatulas) can catalyze colored enolate complexes.

-

Solution:

-

The color is usually non-volatile. Perform a rapid "flash distillation" (no column) to leave the color in the residue, then re-distill carefully for purity.

-

Part 5: Analytical Validation

Do not rely solely on Boiling Point. Validate the fraction using:

-

Refractive Index (RI): Monitor the RI of drops coming off the condenser. The symmetric esters have distinct RI values; the mixed ester will be intermediate.

-

1H-NMR (Chloroform-d):

-

Look for the integration ratio of the ester groups.

-

Target:

(singlet, ~3.7 ppm) : -

If the ratio deviates, you have contamination from symmetric species.

-

References

-

Decarboxylation Kinetics: Asciutto, E., & Sagui, C. (2005). "Exploring Intramolecular Reactions in Complex Systems: The Case of the Malonate Anions." Journal of Chemical Physics.

-

Vacuum Distillation Principles: ECHEMI Technical Support. (2023).[1][2][3] "Summary of experience in vacuum distillation."

-

Transesterification Risks: Organic Syntheses, Coll. Vol. 2, p. 276 (1943). "Ethyl Methyl Malonate Synthesis and Stability."

-

Boiling Point Data: NIST Chemistry WebBook. "Propanoic acid, 2-methyl-, ethyl ester (Analogous Data)."

Sources

Troubleshooting low yield in the alkylation of methyl ethyl methoxymalonate

System Status: Operational | Ticket ID: CHEM-SUP-8821 Topic: Troubleshooting Low Yield & Side Reactions

Executive Summary

The alkylation of methyl ethyl methoxymalonate presents a unique set of challenges compared to standard malonic ester syntheses. The presence of the

This guide moves beyond standard textbook procedures to address the specific electronic and steric anomalies of this substrate.

The "Silent Killer": Transesterification

Diagnosis: If your NMR shows a mixture of dimethyl, diethyl, and methyl-ethyl esters, or if your yield is high but the mass balance is wrong, you are likely suffering from base-induced ester scrambling.

The Mechanism: Methyl ethyl methoxymalonate contains two different alkoxy leaving groups (-OMe and -OEt).

-

The Error: Using Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) as a base.

-

The Consequence:

-

If you use NaOEt : The ethoxide attacks the methyl ester, converting it to an ethyl ester (forming diethyl methoxymalonate).

-

If you use NaOMe : The methoxide attacks the ethyl ester, converting it to a methyl ester (forming dimethyl methoxymalonate).

-

The Solution: You must use a non-nucleophilic base.

-

Gold Standard: Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) (sterically hindered).

-

Alternative: Lithium Diisopropylamide (LDA) at -78°C (for kinetic control, though usually unnecessary for malonates).

Troubleshooting Guide (Q&A)

Q1: I am recovering unreacted starting material despite using 1.1 eq of NaH. Why?

A: This is likely due to enolate quenching or base degradation .

-

Moisture Sensitivity: NaH is extremely sensitive to water. If your THF or DMF contains even trace moisture (>50 ppm), the base is destroyed before it can deprotonate the malonate.

-

The "Methoxy Effect": The

-methoxy group stabilizes the enolate via induction but can also chelate the sodium cation (forming a 5-membered ring with the carbonyl oxygen). This chelation can make the enolate "tight" and less reactive toward bulky electrophiles. -

Fix:

-

Titrate or dry your solvent (THF/DMF) over molecular sieves.

-

Add a co-solvent like DMPU or HMPA (caution: toxic) or use 15-Crown-5 to complex the sodium and break the chelate, increasing nucleophilicity [1].

-

Q2: I see a significant amount of O-alkylation product.

A: This is governed by the Hard-Soft Acid-Base (HSAB) theory.

-

Cause: The oxygen of the enolate is a "hard" nucleophile, while the carbon is "soft." The

-methoxy group increases the electron density on the oxygen, making O-alkylation more favorable than in simple malonates, especially with "hard" electrophiles (e.g., alkyl tosylates or sulfates). -

Fix:

-

Change Solvent: Use a less polar solvent like THF instead of DMF/DMSO. Polar aprotic solvents leave the anion "naked," often promoting attack from the most electronegative atom (Oxygen).

-

Change Electrophile: Use softer electrophiles like Alkyl Iodides or Bromides rather than Chlorides or Tosylates.

-

Temperature: Lower the reaction temperature (0°C to RT). Higher temperatures favor the higher activation energy pathway (often O-alkylation).

-

Q3: My product decomposes during workup.

A:

-

Cause: Acidic workups (pH < 4) or excessive heat during solvent removal. The electron-donating methoxy group destabilizes the ester bond slightly, making it more susceptible to hydrolysis.

-

Fix:

-

Quench with saturated

(mildly acidic/neutral) rather than HCl. -

Keep the rotary evaporator bath below 40°C.

-

Visualizing the Failure Pathways

The following diagram illustrates the decision matrix for troubleshooting low yields, highlighting the critical divergence points for Transesterification and O-Alkylation.

Figure 1: Diagnostic flowchart for identifying the root cause of reaction failure.

Mechanistic Insight: The Chelation Effect

The

Figure 2: The methoxy group coordinates with the sodium cation, creating a rigid structure that can hinder reactivity if not solvated properly.

Optimized Experimental Protocol

Objective: Mono-alkylation of methyl ethyl methoxymalonate with Benzyl Bromide (Example).

Reagents:

-

Substrate: 1.0 eq

-

NaH (60% in mineral oil): 1.1 eq

-

Alkylating Agent (Benzyl Bromide): 1.05 eq

-

Solvent: Anhydrous THF (0.2 M concentration)

Procedure:

-

Base Preparation: In a flame-dried flask under Argon, wash NaH (1.1 eq) with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous THF.

-

Enolization: Cool the suspension to 0°C. Add the methyl ethyl methoxymalonate (1.0 eq) dropwise over 15 minutes.

-

Critical: Evolution of

gas will be vigorous. Allow to stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.

-

-

Alkylation: Cool the mixture back to 0°C. Add the alkylating agent (1.05 eq) dropwise.

-

Note: If using a chloride, add a catalytic amount of NaI (Finkelstein condition) to accelerate the reaction.

-

-

Reaction: Allow to warm to RT and stir. Monitor by TLC.[1] Most reactions complete within 4-12 hours.

-

Quench: Cool to 0°C. Carefully quench with saturated aqueous

. -

Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over

. Concentrate in vacuo (bath <40°C).

References

-

Effect of Crown Ethers on Enolate Reactivity

- Title: The effect of crown ethers on the reactivity of enol

- Source: Journal of the American Chemical Society.

-

URL:[Link]

-

General Malonic Ester Synthesis & Alkylation

-

Transesterification Mechanisms

-

Synthesis of Alpha-Alkoxy Malonates

- Title: Synthesis of diethyl methoxy(methyl)

- Source: PrepChem (Derived

-

URL:[Link]

Sources

Technical Support Center: Malonic Ester Cleavage & Temperature Optimization

Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, optimizing the thermal cleavage of malonic esters is a critical step in carbon-chain elongation and natural product synthesis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize reaction temperatures and maximize yields.

📚 Knowledge Base: Terminology & Mechanistic Causality

FAQ 1: "Decarbonylation" vs. "Decarboxylation" — What is actually happening?

Q: My laboratory standard operating procedure (SOP) mentions the "decarbonylation" of a malonic ester, but literature searches keep returning "decarboxylation." Which is correct?

A: In standard synthetic terminology, the thermal cleavage of malonic esters is a decarboxylation (the extrusion of carbon dioxide, CO₂) . Decarbonylation (the extrusion of carbon monoxide, CO) is mechanistically distinct and typically applies to α-keto esters or aldehydes, often requiring transition-metal catalysis. If your goal is to convert a dialkyl malonate into a mono-ester or a mono-carboxylic acid, you are performing a decarboxylation. This guide addresses the temperature optimization for this exact transformation.

FAQ 2: Why does the Krapcho method require such high temperatures (150–180 °C)?

Q: I am trying to perform a Krapcho decarboxylation at 100 °C to protect a sensitive functional group, but I am seeing zero conversion. Why?

A: The Krapcho decarboxylation is not a simple thermal degradation; it is initiated by an S_N2 nucleophilic attack of a halide anion (e.g., Cl⁻ from LiCl) onto the alkyl group of the ester . Because the alkyl group of an ester is a relatively poor electrophile, the activation energy barrier for this S_N2 attack is exceptionally high. Temperatures of 150–180 °C in a polar aprotic solvent (DMSO) are required to provide the kinetic energy necessary for the halide to displace the carboxylate. The subsequent loss of CO₂ is rapid once the carboxylate is formed.

FAQ 3: How do I prevent elimination side reactions at these high temperatures?

Q: At 170 °C, my ethyl ester is degrading into alkene byproducts. How can I suppress this?

A: High temperatures in DMSO can cause the chloride anion or basic intermediates to act as a Brønsted base, promoting E2 elimination if your substrate possesses sterically accessible β-hydrogens. To optimize:

-

Lower the temperature to 130–140 °C.

-

Add 1–2 equivalents of water . Water acts as a proton source to rapidly quench the intermediate carbanion, outcompeting the slower elimination pathways.

-

Switch to a methyl ester if possible. Methyl esters undergo S_N2 attack much faster than ethyl esters, allowing you to lower the reaction temperature by 20–30 °C.

📊 Quantitative Data: Temperature & Method Comparison

To select the correct temperature profile, you must first define your target product. Use the table below to establish your baseline parameters.

| Method | Target Product | Optimal Temp Range | Solvent System | Mechanistic Barrier (Rate-Limiting Step) | Visual / Analytical Validation |

| Classical Thermal | Carboxylic Acid | 130–150 °C | Neat (or Xylene) | Formation of 6-membered cyclic transition state | Vigorous CO₂ bubbling ceases |

| Krapcho (Methyl Ester) | Mono-ester | 130–150 °C | DMSO + LiCl + H₂O | S_N2 attack of Cl⁻ on the methyl group | LC-MS shows [M-58]⁺ (loss of CO₂ + CH₂) |

| Krapcho (Ethyl Ester) | Mono-ester | 150–170 °C | DMSO + LiCl + H₂O | S_N2 attack of Cl⁻ on the ethyl group | LC-MS shows [M-72]⁺ (loss of CO₂ + C₂H₄) |

| Acid-Catalyzed | Carboxylic Acid | 120–140 °C | Aqueous / Neat | Hydrolysis of the sterically hindered ester | Distillation of byproduct alcohol |

🔬 Protocol Library: Self-Validating Methodologies

Every protocol below is designed as a "self-validating system." Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Classical Saponification & Thermal Decarboxylation [3]

Use this method when your target is a mono-carboxylic acid and your substrate can tolerate harsh aqueous base.

-

Saponification: Dissolve the dialkyl malonate in a 1:1 (v/v) mixture of THF and 2M aqueous NaOH. Stir at 60 °C for 4 hours.

-

Validation: The biphasic mixture will become a homogeneous solution. TLC will show a baseline spot (R_f = 0) indicating the formation of the water-soluble dicarboxylate salt.

-

-

Acidification: Cool the flask to 0 °C. Slowly add 6M HCl dropwise until the solution reaches pH 1.

-

Validation: Use pH paper to confirm pH 1. A white precipitate (the gem-diacid) must form. If it does not precipitate, extract with ethyl acetate.

-

-

Thermal Decarboxylation: Isolate the diacid, dry it thoroughly, and transfer it neat to a round-bottom flask equipped with a reflux condenser and a mineral oil bubbler. Submerge the flask in an oil bath pre-heated to 140–150 °C .

-

Validation: Vigorous gas evolution (CO₂) will immediately register in the bubbler.

-

-

Completion: Maintain the temperature until gas evolution completely ceases (typically 1–2 hours). Cool to room temperature to obtain the target mono-carboxylic acid.

Protocol B: Krapcho Decarboxylation (Mono-dealkoxycarbonylation) [2]

Use this method when you need to selectively cleave one ester group to yield a mono-ester under neutral/mild pH conditions.

-

Reagent Preparation: In a flame-dried flask under Argon, dissolve anhydrous LiCl (2.0 eq) in anhydrous DMSO (0.2 M relative to substrate) at 80 °C.

-

Validation: The solution must be completely clear. Undissolved LiCl will severely retard the reaction rate.

-

-

Substrate Addition: Add the malonic ester substrate (1.0 eq) and exactly 1.0 eq of deionized H₂O.

-

Temperature Ramp: Insert an internal thermocouple into the reaction mixture. Heat the oil bath to achieve an internal temperature of 160 °C (for ethyl esters) or 140 °C (for methyl esters).

-

Validation: Do not rely on the hotplate reading; DMSO has a high heat capacity, and internal temperatures often lag by 10–15 °C.

-

-

Monitoring: Stir for 4–8 hours.

-

Validation: Pull an aliquot every 2 hours for LC-MS. Look for the disappearance of the parent mass and the appearance of the target mono-ester mass.

-

-

Workup: Cool to room temperature. Quench with 5 volumes of water and extract with ethyl acetate (3x). Wash the organic layer with water (5x) to completely remove DMSO before concentration.

🔀 Diagnostic Flowchart

Use the following logical workflow to troubleshoot temperature and yield issues in real-time during your experiments.

Figure 1: Troubleshooting workflow for temperature optimization in malonic ester decarboxylation.

📑 References

Technical Support Center: Navigating the Scale-Up of Methoxy Malonate Production

Welcome to the comprehensive technical support guide for the scale-up of methoxy malonate production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from laboratory-scale synthesis to industrial production. Here, we address common challenges with in-depth, scientifically-grounded explanations and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the scale-up of methoxy malonate synthesis.

Q1: What are the primary challenges when scaling up methoxy malonate production?

A1: The main hurdles include managing reaction exotherms, controlling byproduct formation (like dialkylation and O-alkylation), ensuring efficient purification at a larger scale, and maintaining the stability of the final product. As the reaction volume increases, the surface-area-to-volume ratio decreases, which can lead to inefficient heat transfer and the formation of localized hotspots.[1] This can result in side reactions and product degradation.[1]

Q2: Which synthetic route is most amenable to industrial-scale production of methoxy malonate?

A2: A common and scalable method involves the reaction of a malonic ester, such as dimethyl malonate or diethyl malonate, with a methoxylating agent. One patented method describes the reaction of diethyl oxalate and methyl methoxyacetate with solid sodium ethoxide.[2] Another approach is the methoxycarbonylation of dichloromethane catalyzed by electrogenerated species.[3] The choice of route often depends on the availability and cost of starting materials, as well as the desired purity of the final product.

Q3: What are the critical safety concerns during the scale-up process?

A3: Key safety issues include the handling of flammable solvents, managing potentially exothermic reactions to prevent runaways, and the use of strong bases like sodium ethoxide or sodium hydride.[4][5] Proper personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, is essential.[6][7] Operations should be conducted in well-ventilated areas or under a closed system to avoid inhalation of vapors.[5][8]

Q4: How can I monitor the reaction progress and product purity effectively at a larger scale?

A4: At an industrial scale, real-time monitoring is crucial. Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are invaluable for tracking the consumption of reactants and the formation of the desired product and byproducts.[9][10] For final product quality control, Nuclear Magnetic Resonance (NMR) spectroscopy and GC-Mass Spectrometry (GC-MS) can confirm the structure and quantify impurities.[9]

Q5: What are the recommended storage conditions for methoxy malonate?

A5: Methoxy malonate should be stored in a cool, dark, and well-ventilated place in a tightly sealed container.[5][11] It should be kept away from incompatible materials such as oxidizing agents, acids, and bases.[6][12]

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the scale-up of methoxy malonate production.

Low Reaction Yield

A diminished yield at a larger scale is a frequent and multifaceted problem.

Problem: The reaction yield is significantly lower than what was achieved at the bench scale.

| Possible Cause | Underlying Scientific Principle | Troubleshooting Action |

| Inefficient Mixing | In large reactors, achieving uniform mixing is challenging. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] | - Implement more efficient agitation systems (e.g., multiple impellers, baffles).- Consider transitioning to a continuous flow reactor for better control over mixing and temperature.[1] |

| Poor Temperature Control | The alkylation reaction can be exothermic. Inadequate heat removal on a larger scale can lead to a runaway reaction and product degradation.[4] | - Ensure the reactor's cooling system is appropriately sized for the reaction volume.- Implement a controlled, slow addition of reagents to manage the heat generated.[4] |

| Incomplete Enolate Formation | The base used may be weak or contain moisture, leading to incomplete deprotonation of the malonic ester.[4] | - Use a strong, dry base like sodium ethoxide or sodium hydride.- If preparing sodium ethoxide in situ, ensure the ethanol is anhydrous.[4] |

| Precipitation of Malonate Salt | The sodium salt of the malonate can precipitate out of solution, reducing its reactivity.[4] | - Add a co-solvent such as DMF or DMSO to improve the solubility of the malonate salt.[4] |

Formation of Significant Byproducts

The formation of byproducts is a common issue that complicates purification and reduces yield.

Problem: The crude product contains a high percentage of dialkylated or other byproducts.

| Byproduct | Mechanism | Mitigation Strategy |

| Dialkylation | The enolate of the mono-alkylated product can react with another molecule of the alkylating agent. This is more common with a high local concentration of the enolate.[4] | - Use a slight excess of the malonic ester.- Add the alkylating agent slowly to the malonate enolate solution to keep the concentration of the alkylating agent low.[4] |

| O-Alkylation | The enolate ion is an ambident nucleophile and can be alkylated at the oxygen atom, forming an ether byproduct. | - The use of polar aprotic solvents can favor C-alkylation.- Lowering the reaction temperature can sometimes increase the selectivity for C-alkylation.[4] |

| Hydrolysis | The presence of water can lead to the hydrolysis of the ester groups, especially under basic conditions.[13] | - Ensure all reagents and glassware are thoroughly dried before use. |

Difficult Product Purification

Separating methoxy malonate from unreacted starting materials and byproducts can be challenging at scale.

Problem: Purification of the final product is difficult and results in low recovery.

| Purification Challenge | Scientific Rationale | Recommended Solution |

| Similar Boiling Points | The desired product and byproducts (e.g., dialkylated malonate) may have close boiling points, making separation by distillation difficult.[4] | - Employ fractional distillation under reduced pressure using an efficient distillation column.[4]- For high-purity requirements, column chromatography on silica gel may be necessary, though it is less scalable.[4] |

| Presence of Unreacted Starting Materials | Incomplete reactions will leave unreacted malonic ester and other starting materials in the crude product. | - Optimize the reaction stoichiometry and conditions to drive the reaction to completion.- A basic aqueous wash can be used to remove unreacted acidic malonic ester by converting it to its water-soluble salt.[14] |

| Thermal Instability | Methoxy malonate may be susceptible to decomposition at elevated temperatures during distillation. | - Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.[4] |

Experimental Protocols & Visualizations

General Protocol for Methoxy Malonate Synthesis (Lab Scale)

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Methoxymethyl chloride (or other suitable methoxylating agent)

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

-

Enolate Formation: Cool the solution in an ice bath and add diethyl malonate dropwise via the dropping funnel. Stir the mixture for 30 minutes at 0°C.

-

Alkylation: Add methoxymethyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.[10] Transfer the mixture to a separatory funnel and extract with diethyl ether.[10]

-

Washing: Wash the combined organic layers sequentially with water and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude product by fractional distillation under reduced pressure.[4]

Troubleshooting Workflow

The following diagram outlines a logical approach to troubleshooting common issues during the scale-up process.

Caption: A decision tree for troubleshooting common scale-up issues.

Reaction Pathway and Side Reactions

This diagram illustrates the desired reaction pathway and common side reactions.

Caption: The desired reaction pathway and potential side reactions.

References

- BenchChem. (n.d.). Challenges in the scale-up of Diethyl 2-(2-oxopropyl)malonate synthesis.

- CN104447327A. (2015). Preparation method of methyl ethyl methoxymalonate. Google Patents.

- TCI. (n.d.). Methoxymalonic Acid Dimethyl Ester Safety Data Sheet.

- Fisher Scientific. (2025). Safety Data Sheet.

- MilliporeSigma. (2025). Safety Data Sheet.

- Microinnova. (2026). 5 Common Challenges in Process Scale-Up & How to Overcome Them.

- Suisse, P., Pellegrini, S., Castanet, Y., Mortreux, A., & Lecolier, S. (n.d.). Efficient dimethyl malonate synthesis by methoxycarbonylation of dichloromethane catalysed by electrogenerated [Co(CO)3PBu3]– species. RSC Publishing.

- BenchChem. (n.d.). Minimizing by-product formation in malonate alkylation.

- Apollo Scientific. (n.d.). Dimethyl malonate Safety Data Sheet.

- Loba Chemie. (2016). DIMETHYL MALONATE FOR SYNTHESIS MSDS.

- BenchChem. (n.d.). Technical Support Center: Purification of Products from Diethyl Malonate Reactions.

- ChemicalBook. (2022). The production method of dimethyl malonate.

- BenchChem. (n.d.). Technical Support Center: Purification of Crude Dioctyl Malonate.

- BenchChem. (n.d.). Strategies to prevent dialkylation of dimethyl malonate.

Sources

- 1. microinnova.com [microinnova.com]

- 2. CN104447327A - Preparation method of methyl ethyl methoxymalonate - Google Patents [patents.google.com]

- 3. Efficient dimethyl malonate synthesis by methoxycarbonylation of dichloromethane catalysed by electrogenerated [Co(CO)3PBu3]– species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. benchchem.com [benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Stabilizing and Utilizing the Enolate of 2-Methoxypropandioic Acid Ethyl Methyl Ester

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-methoxypropandioic acid ethyl methyl ester and need to generate and stabilize its enolate for subsequent reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the formation and stability of the target enolate.

Q1: What makes the α-proton of 2-methoxypropandioic acid ethyl methyl ester acidic enough to be removed?

The acidity of the α-proton (the hydrogen on the carbon adjacent to the carbonyl groups) is significantly enhanced by the cumulative electron-withdrawing inductive effects of three key features in the molecule: the two ester carbonyl groups (C=O) and the α-methoxy group (-OCH₃). These groups pull electron density away from the α-carbon, polarizing the C-H bond and making the proton more susceptible to abstraction by a base.[1] More importantly, the resulting conjugate base—the enolate—is highly stabilized.[2] The negative charge is not localized on the carbon atom; instead, it is delocalized through resonance across the O=C-C-C=O system, with a significant portion of the charge residing on the more electronegative oxygen atoms. This delocalization drastically lowers the energy of the anion, making its formation more favorable.[1][2]